
7-Deaza-DA cep
Overview
Description
7-Deaza-dA CEP is a crucial compound commonly employed in the research and development of nucleic acids, specifically DNA . This compound aids in the study of DNA-related diseases such as cancer and genetic disorders .
Synthesis Analysis
In a study, 7-deaza-adenosine diarylethenes were identified as high-performance photoswitches, suitable for the synthesis of photochromic DNA . By using solid phase synthesis, a photoresponsive T7 promotor was generated which allowed reversibly modulating the rate of enzymatic RNA synthesis in vitro .Molecular Structure Analysis
7-Deaza-dA CEP has a molecular formula of C48H53N6O7P and a molecular weight of 856.94 . The structure of DpdA, a protein that interacts with 7-Deaza-dA CEP, has been elucidated through X-ray crystal structure analysis .Chemical Reactions Analysis
The Dpd system is responsible for the 7-deazaguanine-based modification of DNA . DpdA inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . DpdC then converts preQ 0 -modified DNA to ADG-modified DNA .Scientific Research Applications
Electrostatic Potential Alteration in DNA
7-Deaza-2′-deoxyadenosine (7-deaza-dA) has been explored for its impact on the thermodynamic stability and structure of DNA. The substitution of 7-deaza-dA for dA in DNA alters major groove electrostatics, minimally affecting base pairing geometry and the DNA conformation in the crystalline state. However, it does result in increased base pair opening and reduced stacking interactions, leading to thermodynamic destabilization of the DNA duplex (Kowal et al., 2011).
Antiviral Properties
7-Deaza analogues have been investigated for their antiviral properties. While 7-deaza-5'-noraristeromycin did not show significant antiviral properties, its analysis contributes to the understanding of antiviral mechanisms and the development of new antiviral agents (Siddiqi et al., 1995).
Polyamine Biosynthesis
Research into the 7-deaza analogues of substrates in polyamine biosynthesis, such as 5'-methylthioadenosine, has provided insights into the regulation of this pathway. These studies have implications for understanding cellular growth and replication processes (Coward et al., 1977).
Role in Virus Replication Inhibition
The synthesis of a 6-methyl-7-deaza analogue of adenosine demonstrated potent inhibition of poliovirus and dengue virus replication. This has significant implications for developing new antiviral therapies (Wu et al., 2010).
Gene Detection and Multiplexing
7-Deaza analogues have been utilized in the development of methods for detecting multiple genes on a single microlocation, advancing gene assay technologies. This is crucial for more efficient and accurate genetic testing and research (Yang et al., 2002).
Metal-Mediated Base Pair Stabilization
The novel silver-mediated base pairs formed in DNA with 7-deazaadenine derivatives have been studied, contributing to the understanding of DNA's interaction with metals and its potential applications in biotechnology (Yang & Seela, 2016).
DNA Bending and Structural Studies
7-Deaza-2'-deoxyadenosine and its analogues have been used to study DNA bending, offering insights into DNA's physical properties and its interactions with proteins and other molecules (Seela & Grein, 1992).
Fluorescent Probes in Enzymology
The 7-deaza analogues have been employed as fluorescent probes in enzymology, providing a valuable tool for studying enzyme mechanisms and interactions (Wierzchowski et al., 2014).
Transcription Initiation Site Identification
7-Deaza dGTP has been used in improved methods for non-radioactively identifying transcription start sites, aiding in understanding gene expression regulation (Broadbent et al., 2010).
Future Directions
properties
IUPAC Name |
N-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H53N6O7P/c1-33(2)54(34(3)4)62(59-29-13-27-49)61-42-30-44(53-28-26-41-45(50-32-51-46(41)53)52-47(55)35-14-9-7-10-15-35)60-43(42)31-58-48(36-16-11-8-12-17-36,37-18-22-39(56-5)23-19-37)38-20-24-40(57-6)25-21-38/h7-12,14-26,28,32-34,42-44H,13,29-31H2,1-6H3,(H,50,51,52,55)/t42-,43+,44+,62?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHIDIKTFLQSMA-IHHNYUCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H53N6O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Deaza-DA cep | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




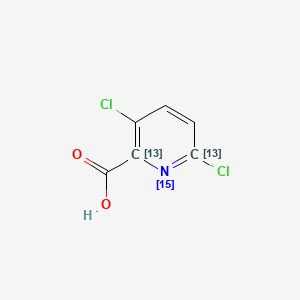
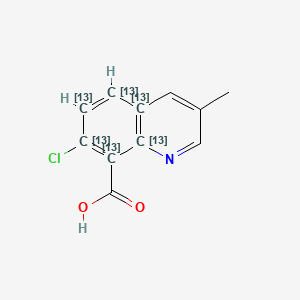
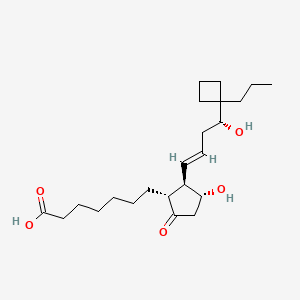

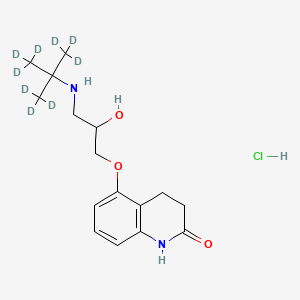

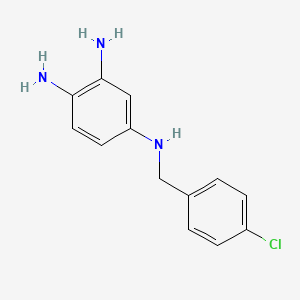
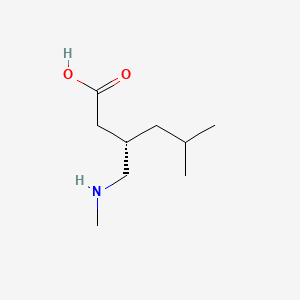
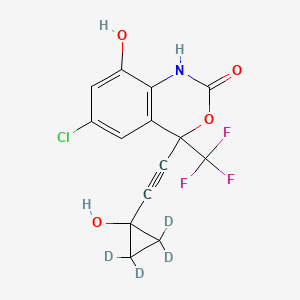
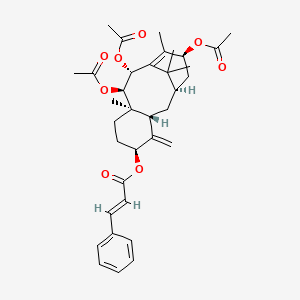
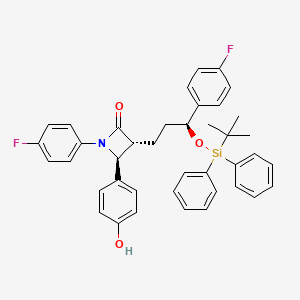
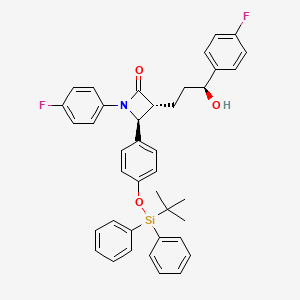
![3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B564263.png)